molecular formula C8H9N5O2 B1210501 N(6)-(2-Carboxyethyl)adenine CAS No. 73094-99-2

N(6)-(2-Carboxyethyl)adenine

Cat. No.: B1210501
CAS No.: 73094-99-2
M. Wt: 207.19 g/mol
InChI Key: ALBHTZMRHDQGAA-UHFFFAOYSA-N
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Description

N(6)-(2-Carboxyethyl)adenine is a derivative of adenine, a purine nucleobase that plays a crucial role in the structure of nucleic acids This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen at the sixth position of the adenine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-(2-Carboxyethyl)adenine typically involves the alkylation of adenine with a suitable carboxyethylating agent. One common method includes the reaction of adenine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

N(6)-(2-Carboxyethyl)adenine undergoes various chemical reactions, including:

    Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxyl derivatives.

    Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group yields carboxyl derivatives, while reduction results in ethyl derivatives. Substitution reactions produce a variety of substituted adenine derivatives.

Scientific Research Applications

N(6)-(2-Carboxyethyl)adenine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.

    Biology: The compound is utilized in the study of DNA and RNA modifications, particularly in understanding the role of adenine derivatives in genetic regulation.

    Medicine: Research into its potential therapeutic applications includes investigating its role in modulating biological pathways and its use as a precursor in drug development.

    Industry: this compound is employed in the production of nucleic acid-based materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N(6)-(2-Carboxyethyl)adenine exerts its effects involves its interaction with nucleic acids and proteins. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. This compound can modulate the activity of enzymes involved in nucleic acid metabolism and repair, thereby affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N(6)-Methyladenine: A methylated derivative of adenine, known for its role in epigenetic regulation.

    N(6)-Benzyladenine: A synthetic cytokinin used in plant growth regulation.

    N(6)-Furfuryladenine: Another cytokinin with applications in plant biology.

Uniqueness

N(6)-(2-Carboxyethyl)adenine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical properties and biological activities. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-(7H-purin-6-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c14-5(15)1-2-9-7-6-8(11-3-10-6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHTZMRHDQGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223361
Record name N(6)-(2-Carboxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73094-99-2
Record name N(6)-(2-Carboxyethyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073094992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6)-(2-Carboxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-(2-CARBOXYETHYL)ADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG9A8I4S8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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